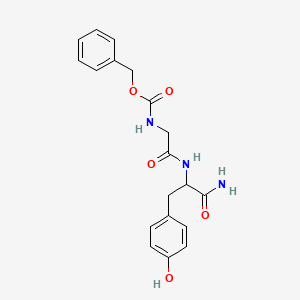
Chloranilic acid sodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloranilic acid sodium salt hydrate is a chemical compound with the molecular formula C6Cl2O4.2Na.H2O. It is a derivative of chloranilic acid, which is known for its red-orange crystalline appearance. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloranilic acid sodium salt hydrate can be synthesized through the hydrolysis of chloranil (tetrachloro-1,4-benzoquinone) in the presence of sodium hydroxide. The reaction involves the following steps:
- Dissolve chloranil in water.
- Add sodium hydroxide to the solution.
- Heat the mixture to facilitate the reaction.
- The product, this compound, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors where temperature, pH, and reaction time are carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
Chloranilic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloranil.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Chloranil.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Applications De Recherche Scientifique
Chloranilic acid sodium salt hydrate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chloranilic acid sodium salt hydrate involves its ability to form coordination complexes with metal ions. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical reactions, influencing metabolic pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloranil: A precursor to chloranilic acid sodium salt hydrate, used in similar applications.
Hydroquinone: A reduction product of this compound, used in photography and as a reducing agent.
Benzoquinone: A related compound with similar chemical properties, used in organic synthesis.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes with metal ions. This property makes it valuable in various scientific research applications, particularly in the study of metal ion interactions and coordination chemistry.
Propriétés
Formule moléculaire |
C6H2Cl2NaO4 |
|---|---|
Poids moléculaire |
231.97 g/mol |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
Clé InChI |
CDDUGUAIXYGQFO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na] |
Numéros CAS associés |
36275-66-8 35771-46-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)

